molecular formula C13H21ClN2 B5720242 (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine

(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No. B5720242
M. Wt: 240.77 g/mol
InChI Key: SFVCQMBNIQYYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as DMBA, is a chemical compound that belongs to the class of phenethylamines. It has been widely used in scientific research due to its potential as a psychostimulant and its ability to interact with the central nervous system.

Mechanism of Action

(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychostimulant effects of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine also acts as a serotonin receptor agonist, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, which are common physiological effects of psychostimulant drugs. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have antidepressant effects in animal models, possibly due to its serotonin receptor agonist activity.

Advantages and Limitations for Lab Experiments

(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-documented psychostimulant effects. However, (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has some limitations as well. Its effects on the central nervous system are not fully understood, and its potential for abuse and addiction is a concern. Additionally, (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for research on (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. One area of interest is its potential as a treatment for ADHD and narcolepsy. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine may also have potential as an antidepressant, although more research is needed in this area. Additionally, further research is needed to fully understand the mechanism of action of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine and its effects on the central nervous system. Finally, studies in humans are needed to establish the safety and efficacy of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine as a potential therapeutic agent.

Synthesis Methods

(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized by reacting 3-chlorobenzaldehyde with 2-(dimethylamino)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine as a white solid. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used in scientific research to study its effects on the central nervous system. Its psychostimulant properties have been investigated in animal models, and it has been found to increase locomotor activity and induce hyperactivity. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

N'-[(3-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2/c1-4-16(9-8-15(2)3)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVCQMBNIQYYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5429638

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